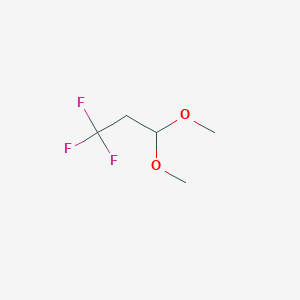

1,1,1-Trifluoro-3,3-diméthoxypropane

Vue d'ensemble

Description

1,1,1-Trifluoro-3,3-dimethoxypropane is an organic compound with the molecular formula C5H9F3O2. It is characterized by the presence of trifluoromethyl and dimethoxy functional groups, which impart distinctive physical and chemical properties. This compound is of interest in various fields of organic chemistry due to its unique structure and reactivity .

Applications De Recherche Scientifique

1,1,1-Trifluoro-3,3-dimethoxypropane has a wide range of applications in scientific research, including:

Organic Synthesis and Catalysis: It is used as a reagent for the synthesis of pharmaceuticals and other fluorinated compounds.

Environmental and Health Impact Studies: Research into fluoroalkylether compounds, including 1,1,1-Trifluoro-3,3-dimethoxypropane, helps understand their environmental persistence and potential health impacts.

Advanced Material Development: The compound is integral to the development of advanced materials, such as polymers and coatings, which exhibit high chemical resistance and stability.

Mécanisme D'action

Target of Action

As a fluorinated compound, it plays a pivotal role in organic synthesis.

Mode of Action

1,1,1-Trifluoro-3,3-dimethoxypropane interacts with its targets through its structural features, which allow for its use in the development of novel organic synthesis methodologies. These include electrophilic aromatic substitution reactions and the formation of carbon–carbon and carbon–heteroatom bonds.

Biochemical Pathways

It is involved in various chemical reactions due to its structural features.

Result of Action

1,1,1-Trifluoro-3,3-dimethoxypropane can be used in the synthesis of various fluoro-functionalized imidazoles and benzimidazoles. These compounds are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals.

Action Environment

The action, efficacy, and stability of 1,1,1-Trifluoro-3,3-dimethoxypropane can be influenced by various environmental factors . .

Analyse Biochimique

Cellular Effects

The cellular effects of 1,1,1-Trifluoro-3,3-dimethoxypropane are not well-studied. It is known that fluorinated compounds can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of 1,1,1-Trifluoro-3,3-dimethoxypropane in laboratory settings are not well-studied. It is known that fluorinated compounds can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 1,1,1-Trifluoro-3,3-dimethoxypropane at different dosages in animal models are not well-studied. It is known that fluorinated compounds can have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that 1,1,1-Trifluoro-3,3-dimethoxypropane is involved in are not well-understood. It is known that fluorinated compounds can interact with various enzymes and cofactors and can affect metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 1,1,1-Trifluoro-3,3-dimethoxypropane within cells and tissues are not well-understood. It is known that fluorinated compounds can interact with various transporters and binding proteins and can affect localization or accumulation .

Subcellular Localization

The subcellular localization of 1,1,1-Trifluoro-3,3-dimethoxypropane and its effects on activity or function are not well-understood. It is known that fluorinated compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3,3-dimethoxypropane typically involves the use of palladium-catalyzed cross-coupling reactions or other fluorination strategies. One common method includes the trifluoromethylation of 1,2-dimethoxyethane, followed by subsequent reduction steps. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of 1,1,1-Trifluoro-3,3-dimethoxypropane may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Analyse Des Réactions Chimiques

Types of Reactions

1,1,1-Trifluoro-3,3-dimethoxypropane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert it into simpler hydrocarbons.

Substitution: The trifluoromethyl and dimethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid, while reduction could produce trifluoropropane. Substitution reactions can lead to a variety of derivatives with different functional groups .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1,1-Trifluoro-2,3-dimethoxypropane: Similar in structure but with different positioning of the methoxy groups.

3,3,3-Trifluoropropanal dimethylacetal: Another related compound with similar functional groups.

Uniqueness

1,1,1-Trifluoro-3,3-dimethoxypropane is unique due to its specific combination of trifluoromethyl and dimethoxy groups, which impart distinctive reactivity and stability. This makes it particularly useful in specialized applications, such as the synthesis of fluorinated pharmaceuticals and advanced materials.

Propriétés

IUPAC Name |

1,1,1-trifluoro-3,3-dimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O2/c1-9-4(10-2)3-5(6,7)8/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGIQGADPKWJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382087 | |

| Record name | 1,1,1-trifluoro-3,3-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116586-94-8 | |

| Record name | 1,1,1-trifluoro-3,3-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

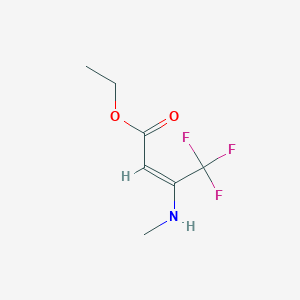

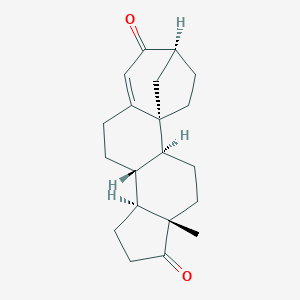

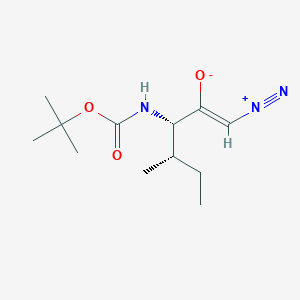

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid](/img/structure/B38899.png)

![1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.](/img/structure/B38920.png)